molecular formula C96H134N24O35 B141965 Hirudin (53-64), rgd- CAS No. 135546-62-2

Hirudin (53-64), rgd-

Cat. No. B141965
M. Wt: 2184.2 g/mol
InChI Key: QBHXCNOIZXPFAX-CBSKAYLISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hirudin (53-64), rgd- is a peptide derived from the salivary glands of medicinal leeches. It is a potent anticoagulant that has been extensively studied for its therapeutic potential in the treatment of various thrombotic disorders. Hirudin (53-64), rgd- is a synthetic derivative of hirudin, a natural anticoagulant found in the saliva of leeches. This peptide has been modified to enhance its pharmacological properties and improve its therapeutic potential.

Mechanism Of Action

Hirudin (Hirudin (53-64), rgd-), rgd- is a direct thrombin inhibitor that binds to the active site of thrombin and prevents the conversion of fibrinogen to fibrin. This prevents the formation of a stable clot and reduces the risk of thrombotic events. Hirudin (Hirudin (53-64), rgd-), rgd- also inhibits platelet activation and aggregation, further reducing the risk of thrombus formation.

Biochemical And Physiological Effects

Hirudin (Hirudin (53-64), rgd-), rgd- has several biochemical and physiological effects. It inhibits thrombin-mediated activation of coagulation factors and platelets, reduces fibrin deposition, and prevents thrombus formation. Hirudin (Hirudin (53-64), rgd-), rgd- also has anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines and chemokines.

Advantages And Limitations For Lab Experiments

Hirudin (Hirudin (53-64), rgd-), rgd- has several advantages for lab experiments. It is a potent and specific inhibitor of thrombin, making it an ideal tool for studying the role of thrombin in various physiological and pathological processes. Hirudin (Hirudin (53-64), rgd-), rgd- is also stable and easy to use, making it a popular choice for in vitro and in vivo experiments. However, hirudin (Hirudin (53-64), rgd-), rgd- has some limitations. It is expensive and may not be readily available in some labs. Additionally, hirudin (Hirudin (53-64), rgd-), rgd- may have off-target effects that need to be carefully considered when interpreting experimental results.

Future Directions

Hirudin (Hirudin (53-64), rgd-), rgd- has several potential future directions. It could be further modified to enhance its pharmacological properties and improve its therapeutic potential. Hirudin (Hirudin (53-64), rgd-), rgd- could also be used in combination with other anticoagulants or antiplatelet agents to improve their efficacy and reduce the risk of bleeding complications. Additionally, hirudin (Hirudin (53-64), rgd-), rgd- could be used in the development of novel therapeutics for various thrombotic disorders and cancer. Further research is needed to fully understand the potential of hirudin (Hirudin (53-64), rgd-), rgd- in these areas.
Conclusion:
Hirudin (Hirudin (53-64), rgd-), rgd- is a potent anticoagulant with significant therapeutic potential. It is a synthetic derivative of hirudin, a natural anticoagulant found in the saliva of leeches. Hirudin (Hirudin (53-64), rgd-), rgd- has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of hirudin (Hirudin (53-64), rgd-), rgd- in the treatment of various thrombotic disorders and cancer.

Synthesis Methods

Hirudin (Hirudin (53-64), rgd-), rgd- is synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled on a resin support using protected amino acids and coupling agents. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) techniques. The final product is a pure peptide with high yield and purity.

Scientific Research Applications

Hirudin (Hirudin (53-64), rgd-), rgd- has been extensively studied for its therapeutic potential in the treatment of various thrombotic disorders. It has been shown to be effective in preventing thrombus formation and reducing the risk of thromboembolic events. Hirudin (Hirudin (53-64), rgd-), rgd- has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit tumor growth and metastasis.

properties

CAS RN

135546-62-2

Product Name

Hirudin (53-64), rgd-

Molecular Formula

C96H134N24O35

Molecular Weight

2184.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C96H134N24O35/c1-6-47(4)79(94(153)120-33-13-19-68(120)93(152)113-59(26-30-75(131)132)85(144)110-58(25-29-74(129)130)86(145)115-62(36-50-20-22-52(122)23-21-50)89(148)117-66(95(154)155)34-46(2)3)119-87(146)60(27-31-76(133)134)111-84(143)57(24-28-73(127)128)112-88(147)61(35-49-14-8-7-9-15-49)116-90(149)64(39-77(135)136)108-72(126)44-105-83(142)63(38-69(98)123)114-80(139)48(5)106-92(151)67(45-121)118-91(150)65(40-78(137)138)109-71(125)43-104-82(141)56(18-12-32-101-96(99)100)107-70(124)42-103-81(140)54(97)37-51-41-102-55-17-11-10-16-53(51)55/h7-11,14-17,20-23,41,46-48,54,56-68,79,102,121-122H,6,12-13,18-19,24-40,42-45,97H2,1-5H3,(H2,98,123)(H,103,140)(H,104,141)(H,105,142)(H,106,151)(H,107,124)(H,108,126)(H,109,125)(H,110,144)(H,111,143)(H,112,147)(H,113,152)(H,114,139)(H,115,145)(H,116,149)(H,117,148)(H,118,150)(H,119,146)(H,127,128)(H,129,130)(H,131,132)(H,133,134)(H,135,136)(H,137,138)(H,154,155)(H4,99,100,101)/t47-,48-,54-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,79-/m0/s1

InChI Key

QBHXCNOIZXPFAX-CBSKAYLISA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC4=CNC5=CC=CC=C54)N

SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC4=CNC5=CC=CC=C54)N

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC4=CNC5=CC=CC=C54)N

Other CAS RN

135546-62-2

sequence

WGRGDSANGDFEEIPEEYL

synonyms

Arg-Gly-Asp-hirudin (53-64)
hirudin (53-64), RGD-
RGD-hirudin (53-64)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.